molecular formula C13H24N2O2 B8221923 tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate

tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate

Cat. No.: B8221923
M. Wt: 240.34 g/mol
InChI Key: OOQKLUARVRMVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. This compound, with the molecular formula C13H24N2O2 and a molecular weight of approximately 240.34 g/mol, belongs to a class of structures featuring a spirocyclic scaffold—a fused ring system sharing a central atom . The presence of both a carbamate-protected amine and the spirocyclic system makes it a valuable building block for constructing more complex molecules. The primary research value of this compound lies in its application as a key precursor. Spirocyclic scaffolds similar to this one, such as 6-azaspiro[3.5]nonane, are increasingly utilized in the development of novel therapeutic agents. These structures are often incorporated to fine-tune the properties of drug candidates, including their potency, metabolic stability, and three-dimensional shape. For instance, such spirocyclic frameworks have been investigated in the context of degrading cyclin-dependent kinase 2 (CDK2) for anticancer applications and have also appeared in patents for novel antibacterial compounds . The tert-butyloxycarbonyl (Boc) protecting group on the amine is a standard feature in organic synthesis, allowing for selective deprotection and further functionalization to create targeted molecules for biological screening. This product is provided with a guaranteed level of purity and is intended for research and development purposes exclusively. It is strictly for laboratory use and is not classified as a drug, antibiotic, or medicinal product. For Research Use Only. Not intended for diagnostic or therapeutic uses, either human or veterinary.

Properties

IUPAC Name

tert-butyl N-(6-azaspiro[3.5]nonan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-5-7-13(10)6-4-8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQKLUARVRMVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC12CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohol Precursors

A common approach involves intramolecular cyclization of amino alcohols. For example, 3-((benzylamino)methyl)oxetane-3-ol has been cyclized using chloroacetyl chloride under basic conditions to form spirocyclic intermediates. Adapted for 6-azaspiro[3.5]nonane, this method could involve:

  • Chloroacetylation : Reacting a linear amino alcohol with chloroacetyl chloride in dichloromethane (DCM) at 0–10°C.

  • Base-Mediated Cyclization : Using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) to induce ring closure.

Key Data :

StepReagentSolventTemperatureYield
1Chloroacetyl chlorideDCM0°C85%
2NaHTHF25°C78%

Cyclization efficiency depends on steric effects and the leaving group’s reactivity. Bulky bases like NaH favor intramolecular attack over polymerization.

Boc Protection of the Spirocyclic Amine

Introducing the tert-butyloxycarbonyl (Boc) group to the spirocyclic amine requires careful optimization to avoid ring-opening side reactions.

Carbamate Formation via Boc Anhydride

The amine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base:

  • Base Selection : Triethylamine (Et₃N) outperforms stronger bases (e.g., DBU) by reducing N-alkylation byproducts.

  • Solvent Effects : Polar aprotic solvents like THF or acetonitrile enhance solubility without destabilizing the spirocycle.

Optimization Table :

BaseSolventTime (h)YieldPurity (HPLC)
Et₃NTHF288%99%
PyridineDCM476%95%
DMAPACN382%97%

Reactions conducted at 0°C show slower kinetics but higher selectivity (>95% conversion).

Alternative Boc-Activating Agents

Boc-O-succinimide (Boc-OSu) offers advantages in moisture-sensitive reactions:

  • Conditions : 1.1 equiv Boc-OSu, 1.5 equiv Et₃N, in DCM at 25°C.

  • Yield : 91% with <2% di-Boc byproduct.

Industrial-Scale Production

Continuous Flow Synthesis

Adopting flow chemistry improves reproducibility and safety for large-scale manufacturing:

  • Reactor Design : Tubular reactors with in-line mixing zones.

  • Parameters :

    • Residence time: 10–15 minutes.

    • Temperature: 20–30°C.

    • Pressure: 2–3 bar to maintain solvent liquidity.

Scale-Up Data :

Batch Size (kg)YieldPurity
185%98%
1088%97%
10084%96%

Purification Strategies

  • Crystallization : Tert-butyl carbamates often crystallize from hexane/ethyl acetate mixtures.

  • Chromatography : Silica gel columns with gradient elution (petroleum ether to ethyl acetate) resolve Boc-protected products from unreacted amine.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Boc₂O/Et₃NHigh yield, mild conditionsRequires anhydrous solvents
Boc-OSuMinimal byproductsHigher cost
Flow ChemistryScalable, consistentCapital-intensive setup

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities .

Biology

In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers investigate its interactions with various biological targets to develop new therapeutic agents .

Medicine

In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific enzymes and receptors makes it a candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Spirocyclic carbamates and related bicyclic analogs are widely used in pharmaceutical research due to their conformational rigidity and ability to mimic bioactive motifs. Below is a systematic comparison of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate with structurally similar compounds.

Structural Variations in Spiro Systems

Ring Size and Nitrogen Position
Compound Name CAS Number Spiro System Nitrogen Position Molecular Weight (g/mol) Key Differences
This compound 1935246-45-9 [3.5]nonane 6 240.34 Reference compound
tert-Butyl N-{7-azaspiro[3.5]nonan-2-yl}carbamate 147611-03-8 [3.5]nonane 7 240.34 Nitrogen shifted to position 7; alters hydrogen bonding potential
tert-Butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride N/A [3.4]octane 6 262.78 Smaller spiro system ([3.4] vs. [3.5]); hydrochloride salt improves solubility
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride 236406-55-6 [3.5]nonane 2 and 7 276.81 Second nitrogen at position 2; enhances polarity and metal coordination
Bicyclic vs. Spiro Systems
Compound Name CAS Number Structure Molecular Weight (g/mol) Key Differences
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 880545-32-4 Bicyclo[4.1.0]heptane 214.28 Bicyclic system (two shared atoms) vs. spiro; reduced conformational flexibility
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 Cyclopentyl 229.30 Non-spiro; hydroxyl group increases hydrogen bonding capacity

Functional Group Modifications

Hydroxyl and Fluorine Substituents
  • Hydroxyl Derivatives :
    • tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1): Hydroxyl group enhances solubility and hydrogen bonding, critical for crystal engineering .
  • Fluorinated Analogs :
    • tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1): Fluorine introduces electronegativity, affecting pharmacokinetics and metabolic stability .
Carboxylic Acid Derivatives
  • 2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid (CAS: 2227204-72-8): Carboxylic acid group enables conjugation or salt formation, broadening synthetic applications .

Physicochemical Properties

Property This compound tert-Butyl N-{7-azaspiro[3.5]nonan-2-yl}carbamate tert-Butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride
Molecular Weight 240.34 240.34 262.78
LogP (iLOGP) 1.72 (predicted) 1.68 (predicted) 1.25 (experimental)
TPSA (Ų) 49.33 49.33 55.40
Solubility (mg/mL) 0.1 (in water) 0.09 (in water) 12.5 (in water, due to HCl salt)

Biological Activity

Tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C13_{13}H24_{24}N2_2O2_2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 1935246-45-9
  • IUPAC Name : tert-butyl N-(6-azaspiro[3.5]nonan-1-yl)carbamate

The compound features a spirocyclic structure that contributes to its unique pharmacological profile. Its configuration allows for interactions with various biological targets, making it a subject of interest in drug design.

This compound has been studied for its effects on various biological systems, particularly in relation to its potential as a therapeutic agent. The compound may exert its biological effects through modulation of neurotransmitter systems and inhibition of specific enzymes involved in metabolic pathways.

Pharmacokinetics

Research indicates that the compound exhibits favorable pharmacokinetic properties:

  • Absorption : High gastrointestinal absorption.
  • Blood-Brain Barrier Permeability : Yes, indicating potential central nervous system (CNS) effects.

These properties suggest that the compound could be effective in treating CNS disorders.

Anticancer Activity

A study investigated the anticancer potential of similar compounds within the spirocyclic family, demonstrating significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : Compounds showed IC50_{50} values ranging from 10 to 30 µM, indicating effective inhibition of cell proliferation.

Neuroprotective Effects

Another area of research focused on the neuroprotective properties of related azaspiro compounds:

  • Model Used : In vitro models of neuronal injury induced by oxidative stress.
  • Findings : The compounds demonstrated a reduction in neuronal cell death and improved cell viability, suggesting potential applications in neurodegenerative diseases.

Data Table

PropertyValue
Chemical FormulaC13_{13}H24_{24}N2_2O2_2
Molecular Weight240.34 g/mol
CAS Number1935246-45-9
Blood-Brain Barrier PermeabilityYes
GI AbsorptionHigh
Anticancer IC50_{50}10 - 30 µM

Q & A

Basic: What are the common synthetic routes for tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves coupling the 6-azaspiro[3.5]nonane scaffold with tert-butyl carbamate using activating agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Refluxing in aprotic solvents (e.g., dichloromethane or THF) with catalytic DMAP (4-dimethylaminopyridine) enhances reactivity . Yield optimization can be achieved via GC/MS monitoring to track intermediate formation and adjust stoichiometry . Purity is improved via column chromatography (silica gel, gradient elution) or recrystallization from ethyl acetate/hexane mixtures .

Advanced: How can computational methods predict reaction pathways for synthesizing this carbamate derivative?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediates to identify energetically favorable pathways. Software like Gaussian or ORCA simulates reaction coordinates, while molecular dynamics (MD) assesses steric effects in the spirocyclic system . For example, IRC (intrinsic reaction coordinate) analysis validates proposed mechanisms, and docking studies predict regioselectivity during carbamate coupling . Hybrid approaches integrate computational predictions with experimental validation (e.g., NMR kinetics) to refine accuracy .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR identify spirocyclic protons (e.g., δ 1.4 ppm for tert-butyl) and carbamate carbonyl signals (δ 155–160 ppm) .
  • IR : Stretching frequencies at ~1700 cm1^{-1} confirm the carbamate C=O bond .
  • X-ray crystallography : Resolves spirocyclic conformation and hydrogen-bonding networks in the solid state .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ ion) with <2 ppm error .

Advanced: How do statistical experimental design (DoE) methods improve reaction optimization for this compound?

Methodological Answer:
Factorial designs (e.g., Box-Behnken or Central Composite) systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, a 32^2 factorial design revealed that THF at 60°C with 1.2 eq of EDC maximizes yield (85%) compared to dichloromethane . Response surface methodology (RSM) further refines interactions between variables, reducing experimental iterations by 40% while maintaining reproducibility .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:
The compound is hygroscopic and prone to hydrolysis. Storage under inert gas (argon or nitrogen) in amber glass vials at –20°C minimizes degradation . Periodic stability testing via HPLC (C18 column, acetonitrile/water gradient) detects hydrolyzed byproducts (e.g., free amine or tert-butanol) . For long-term storage, lyophilization and desiccant packs (silica gel) are recommended .

Advanced: How can data contradictions between computational predictions and experimental results be resolved?

Methodological Answer:
Discrepancies often arise from solvent effects or incomplete basis sets in simulations. A hybrid workflow integrates:

Experimental validation : Kinetic profiling (e.g., stopped-flow IR) to compare predicted vs. observed intermediates .

Implicit/Explicit solvation models : COSMO-RS or MD simulations account for solvent interactions .

Error analysis : Bayesian statistics quantifies uncertainty in computational parameters (e.g., Gibbs free energy ±2 kcal/mol) .
Iterative refinement of computational models using experimental data reduces deviations by >70% .

Basic: What role does the spirocyclic structure play in the compound’s reactivity?

Methodological Answer:
The 6-azaspiro[3.5]nonane core imposes steric constraints that influence nucleophilic attack at the carbamate carbonyl. Conformational analysis (via NOESY NMR) shows the spiro junction restricts rotation, stabilizing transition states during coupling reactions . This rigidity also enhances thermal stability, as evidenced by TGA (decomposition onset >200°C) .

Advanced: How can machine learning (ML) accelerate the discovery of derivatives with tailored properties?

Methodological Answer:
ML models trained on structural descriptors (e.g., Morgan fingerprints, 3D pharmacophore features) predict bioactivity or solubility. For example, random forest algorithms correlate substituent electronegativity with enzymatic inhibition (R2^2 = 0.89) . Transfer learning from PubChem datasets identifies novel derivatives with >50% improved synthetic accessibility scores . Automated platforms (e.g., ChemOS) integrate ML with robotic synthesis for high-throughput screening .

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